Chemical structure and properties of Ethoxy(propan-2-yl)amine hydrochloride
Chemical structure and properties of Ethoxy(propan-2-yl)amine hydrochloride
Structure, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
Ethoxy(propan-2-yl)amine hydrochloride (also known as N-Ethoxy-N-isopropylamine hydrochloride ) is a specialized N,O-dialkylhydroxylamine derivative used primarily as a reagent in organic synthesis. While analogous to the ubiquitous Weinreb amine (N-methoxy-N-methylamine), this compound offers distinct steric and physicochemical advantages. Its bulky isopropyl group and lipophilic ethyl tail modulate nucleophilicity and solubility, making it a critical tool for synthesizing sterically demanding Weinreb amides and as a directing group in C-H activation chemistries.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and mechanistic applications in drug development.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | N-Ethoxypropan-2-amine hydrochloride |
| Common Names | Ethoxy(isopropyl)amine HCl; N-Isopropyl-O-ethylhydroxylamine HCl |
| CAS Number | 1909313-11-6 |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol |
| SMILES (Free Base) | CCONC(C)C |
| InChIKey | LOPMOJDYWCHTJL-UHFFFAOYSA-N |
Structural Characteristics
The molecule features a central nitrogen atom bonded to a proton (secondary amine), an isopropyl group, and an ethoxy group.
-
Steric Bulk: The isopropyl group (
) introduces significant steric hindrance compared to the methyl group in standard Weinreb reagents. This shields the nitrogen, potentially reducing side reactions during acylation. -
Electronic Effect: The electronegative oxygen atom reduces the basicity of the adjacent nitrogen (alpha-effect), making the free base a potent nucleophile for acyl substitution but less prone to protonation than standard amines.
-
Salt Form: The hydrochloride salt stabilizes the oxidation-prone N-O bond and renders the compound a non-volatile, hygroscopic solid, facilitating easier handling than its liquid free base.
Physicochemical Properties[1][4][5][6]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 159–165 °C (Decomposes) |
| Solubility | Highly soluble in water, Methanol, DMSO; Sparingly soluble in DCM, Hexanes |
| Hygroscopicity | Moderate to High (Store under desiccant) |
| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated based on N-alkoxyamine trends) |
| Stability | Stable under inert atmosphere at -20°C. Sensitive to moisture and strong oxidizers. |
Synthesis & Manufacturing
The synthesis of Ethoxy(propan-2-yl)amine hydrochloride is best achieved via reductive amination , which avoids the regioselectivity issues (N- vs. O-alkylation) common in direct alkylation methods.
Validated Synthetic Route: Reductive Amination
This protocol utilizes O-Ethylhydroxylamine and Acetone to form an oxime ether intermediate, followed by reduction.
Reaction Scheme:
-
Condensation:
-
Reduction:
-
Salt Formation:
Figure 1: Step-wise synthesis of Ethoxy(propan-2-yl)amine HCl via reductive amination.
Detailed Experimental Protocol
-
Oxime Formation:
-
Dissolve O-ethylhydroxylamine hydrochloride (1.0 eq) in Methanol.
-
Add Acetone (3.0 eq) and Pyridine (1.1 eq) to buffer the solution.
-
Stir at reflux for 2 hours. Monitor by TLC (formation of less polar oxime ether).
-
Concentrate in vacuo to remove excess acetone/methanol.
-
-
Reduction:
-
Redissolve residue in Glacial Acetic Acid.
-
Cool to 0°C. Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise. Caution: HCN generation possible; use efficient fume hood. -
Stir at Room Temperature for 12 hours.
-
Quench with NaOH (aq) to pH > 10. Extract with Diethyl Ether.[1]
-
-
Salt Formation:
Applications in Drug Development
Sterically Tuned Weinreb Amides
The primary application of this compound is as a reagent for converting carboxylic acids into N-ethoxy-N-isopropyl amides (Modified Weinreb Amides).
Mechanism & Advantage:
Standard Weinreb amides (
-
The Isopropyl Advantage: The bulky isopropyl group on the nitrogen hinders nucleophilic attack at the amide carbonyl prior to chelation, improving selectivity for sterically congested substrates.
-
Solubility Tuning: The resulting ketone synthesis byproduct is
, which is more lipophilic than the standard . This facilitates easier separation from polar reaction products during workup.
Figure 2: Mechanism of Ketone Synthesis using Ethoxy(propan-2-yl)amine as a Weinreb reagent.
C-H Activation Directing Group
N-alkoxyamines function as effective directing groups (DG) for Pd(II)-catalyzed C-H activation. The
Handling, Stability, and Safety
Safety Profile
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Hygroscopic. Handle in a glovebox or dry room if precise stoichiometry is required.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), acid anhydrides.
Storage
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis or oxidation over long periods.
References
-
Sigma-Aldrich. Ethoxy(propan-2-yl)amine hydrochloride Product Sheet. CAS 1909313-11-6.[2][3] Available at:
- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
-
PubChem. Ethoxy(propan-2-yl)amine hydrochloride Compound Summary. CID 122163408.[4] Available at:
-
BLD Pharm. 1909313-11-6 Technical Data. Available at:
- Feuer, H. et al. "Preparation of N,O-Dialkylhydroxylamines." Journal of Organic Chemistry, 1965. (General synthesis methodology).
